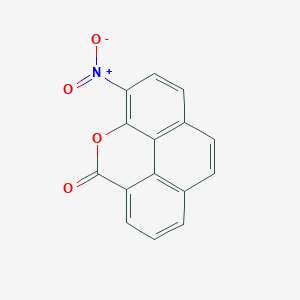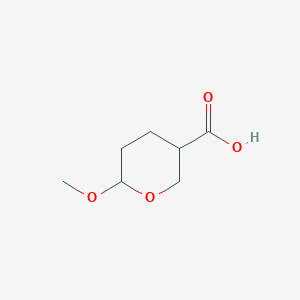
6-Methoxytetrahydropyran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxytetrahydropyran-3-carboxylic acid (MTPCA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTPCA is a cyclic amino acid that contains a tetrahydropyran ring with a methoxy group and a carboxylic acid functional group attached to it. In
Scientific Research Applications
6-Methoxytetrahydropyran-3-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 6-Methoxytetrahydropyran-3-carboxylic acid has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied as a potential drug candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In biochemistry, 6-Methoxytetrahydropyran-3-carboxylic acid has been used as a building block for synthesizing peptidomimetics and other bioactive compounds. In materials science, 6-Methoxytetrahydropyran-3-carboxylic acid has been used as a monomer for synthesizing biodegradable polymers.
Mechanism Of Action
The mechanism of action of 6-Methoxytetrahydropyran-3-carboxylic acid is not fully understood. However, it is believed that 6-Methoxytetrahydropyran-3-carboxylic acid exerts its biological effects through its ability to modulate various signaling pathways in cells. For example, 6-Methoxytetrahydropyran-3-carboxylic acid has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in regulating inflammation and immune responses. 6-Methoxytetrahydropyran-3-carboxylic acid has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical And Physiological Effects
6-Methoxytetrahydropyran-3-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 6-Methoxytetrahydropyran-3-carboxylic acid can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). 6-Methoxytetrahydropyran-3-carboxylic acid has also been shown to induce apoptosis in cancer cells. In vivo studies have demonstrated that 6-Methoxytetrahydropyran-3-carboxylic acid can reduce inflammation and oxidative stress in animal models of various diseases such as arthritis and neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
6-Methoxytetrahydropyran-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It is also relatively inexpensive compared to other amino acids. However, 6-Methoxytetrahydropyran-3-carboxylic acid has some limitations for lab experiments. It is not readily available commercially, and its synthesis requires specialized equipment and expertise. Additionally, 6-Methoxytetrahydropyran-3-carboxylic acid has low solubility in water, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 6-Methoxytetrahydropyran-3-carboxylic acid. One area of interest is the development of 6-Methoxytetrahydropyran-3-carboxylic acid-based drugs for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the use of 6-Methoxytetrahydropyran-3-carboxylic acid as a building block for synthesizing peptidomimetics and other bioactive compounds. Additionally, the development of new methods for synthesizing 6-Methoxytetrahydropyran-3-carboxylic acid and its derivatives could open up new avenues for research. Finally, the investigation of the mechanism of action of 6-Methoxytetrahydropyran-3-carboxylic acid could provide insights into its biological effects and lead to the development of more effective therapies.
properties
CAS RN |
110407-56-2 |
|---|---|
Product Name |
6-Methoxytetrahydropyran-3-carboxylic acid |
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
6-methoxyoxane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-10-6-3-2-5(4-11-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
KSNJMWUSUYKVTL-UHFFFAOYSA-N |
SMILES |
COC1CCC(CO1)C(=O)O |
Canonical SMILES |
COC1CCC(CO1)C(=O)O |
synonyms |
2H-Pyran-3-carboxylicacid,tetrahydro-6-methoxy-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

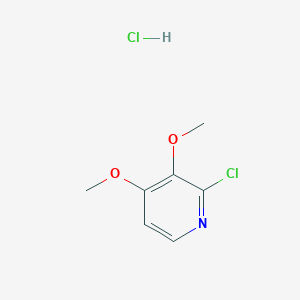
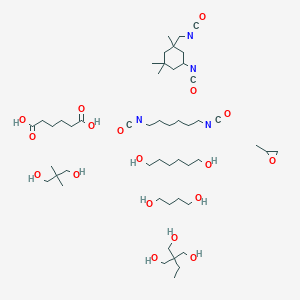
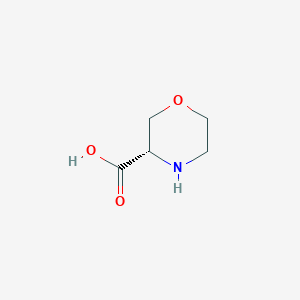

![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B24965.png)
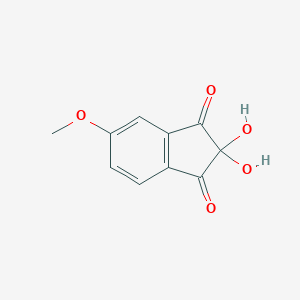
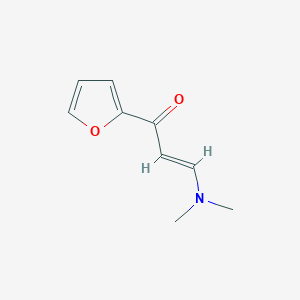
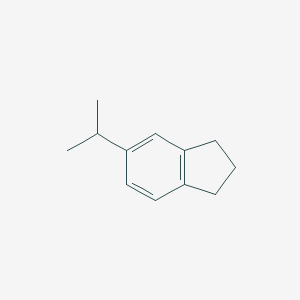
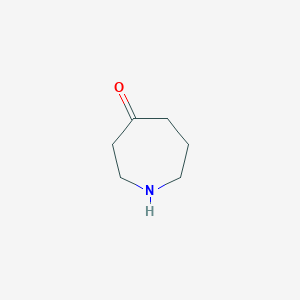
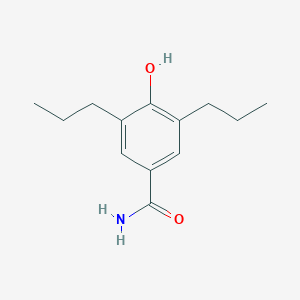
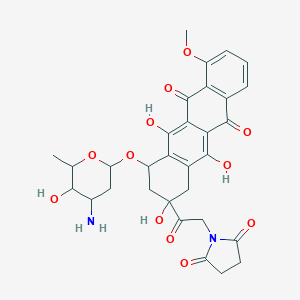
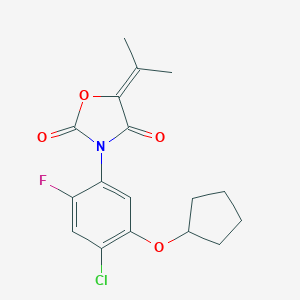
![6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B24980.png)
